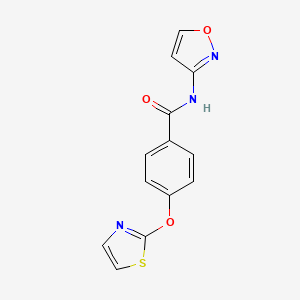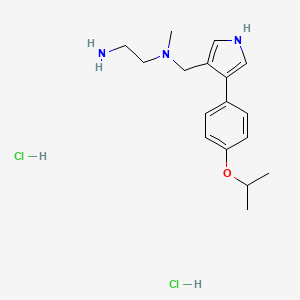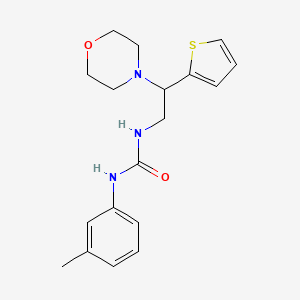
Ethyl 8-nitroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 8-nitroquinoline-2-carboxylate is a compound that belongs to the quinoline family . Quinolines are nitrogen-based heterocyclic aromatic compounds that exhibit chemical reactivity similar to the benzene and pyridine ring system . They undergo nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
The synthesis of 8-nitroquinoline-2-carboxylate involves several steps. One approach involves the nitration of 2-methylquinoline, followed by the separation of a mixture of isomeric 8-nitro and 5-nitro-2-methylquinolines. The next step involves the oxidation of the methyl group in 2-methyl-8-nitroquinoline, which includes consecutive steps of bromination and hydrolysis in aqueous sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools like MolView . This tool allows the conversion of the molecule into a 3D model which can then be displayed in the viewer .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Aromatic oligoamide foldamers, which include this compound, are synthetic oligomers derived from aromatic amino acids that adopt stable folded conformations in solution .科学研究应用
Ethyl 8-nitroquinoline-2-carboxylate has been widely used in various research fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, this compound is used as a key intermediate in the synthesis of various natural products and pharmaceuticals. In medicinal chemistry, this compound has been shown to exhibit potent antitumor, antiviral, and antibacterial activities. In material science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, sensors, and molecular switches.
作用机制
The mechanism of action of Ethyl 8-nitroquinoline-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, leading to the induction of DNA damage and cell death. This compound has also been shown to inhibit the activity of HIV integrase, an enzyme involved in the integration of viral DNA into the host genome, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, antitumor activity, antiviral activity, and antibacterial activity. This compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. This compound has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
实验室实验的优点和局限性
Ethyl 8-nitroquinoline-2-carboxylate has several advantages for lab experiments, including its high reactivity, solubility in organic solvents, and diverse range of applications. However, this compound also has some limitations, including its toxicity, instability under certain conditions, and potential for side reactions.
未来方向
Ethyl 8-nitroquinoline-2-carboxylate has a bright future in various research fields, including organic synthesis, medicinal chemistry, and material science. Some future directions for this compound research include the development of novel synthetic methods, the identification of new biological targets, and the synthesis of new functional materials. This compound has the potential to contribute significantly to the development of new drugs, materials, and technologies.
合成方法
Ethyl 8-nitroquinoline-2-carboxylate can be synthesized using various methods, including the Friedländer reaction, the Skraup reaction, and the Pictet-Spengler reaction. The most commonly used method is the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then cyclized to form the final product.
属性
IUPAC Name |
ethyl 8-nitroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(15)9-7-6-8-4-3-5-10(14(16)17)11(8)13-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXMNIZQNXGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2[N+](=O)[O-])C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)


![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)
![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2789804.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2789806.png)


![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)
